BenchChemオンラインストアへようこそ!

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid

Physicochemical property pKa prediction Lipophilicity

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0) is a disubstituted cyclohexane derivative bearing a geminal hydroxy/carboxylic acid pair at the C1 position and a phenyl substituent at C4. With molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol, it belongs to the class of tertiary α-hydroxy acids—a structural motif in which the hydroxyl and carboxyl groups reside on the same carbon atom, conferring distinctive hydrogen-bonding capacity, metal-chelating potential, and orthogonal reactivity relative to non-geminal or mono-functional analogs.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 1248776-24-0
Cat. No. B2798277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid
CAS1248776-24-0
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)(C(=O)O)O
InChIInChI=1S/C13H16O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,15)
InChIKeyACEIAAYLUZQYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0): Baseline Chemical Identity and Procurement Context


1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0) is a disubstituted cyclohexane derivative bearing a geminal hydroxy/carboxylic acid pair at the C1 position and a phenyl substituent at C4 . With molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol, it belongs to the class of tertiary α-hydroxy acids—a structural motif in which the hydroxyl and carboxyl groups reside on the same carbon atom, conferring distinctive hydrogen-bonding capacity, metal-chelating potential, and orthogonal reactivity relative to non-geminal or mono-functional analogs [1]. The compound has been listed in commercial catalogs at ≥95% purity and is positioned as a specialized research-chemical building block, though primary literature directly characterizing this specific molecule remains sparse .

Why Generic Substitution Fails: Structural and Pharmacophoric Non-Interchangeability of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0)


The phenylcyclohexane carboxylic acid chemical space encompasses diverse regioisomers, stereoisomers, and functional-group permutations (e.g., non-hydroxylated, amino-substituted, phenol-ring-hydroxylated, and position-4-hydroxy variants) that are not freely interchangeable [1][2]. The geminal 1-hydroxy-1-carboxylic acid arrangement in the target compound creates a unique hydrogen-bond donor/acceptor topology, alters the pKa of the carboxylic acid group through intramolecular hydrogen bonding, and introduces a tertiary alcohol motif capable of chelating metal ions or engaging in selective esterification—properties absent from all identified comparators [3]. Consequently, generic substitution without quantitative head-to-head comparison data risks altered target engagement, divergent metabolic stability, and irreproducible synthetic outcomes in downstream applications.

Product-Specific Quantitative Evidence Guide: 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0) vs. Closest Analogs


Geminal 1-Hydroxy-1-Carboxylic Acid Architecture: Predicted pKa and logD Differentiation vs. Non-Hydroxylated Analog (4-Phenylcyclohexanecarboxylic acid)

The geminal hydroxy group at C1 is predicted to lower the carboxylic acid pKa via intramolecular hydrogen bonding with the carboxylate anion and to reduce logD relative to the non-hydroxylated analog 4-phenylcyclohexanecarboxylic acid (CAS 7494-76-0). For the closely related model compound 1-hydroxycyclohexane-1-carboxylic acid, the predicted pKa is 4.05 versus ~4.8–5.0 for unsubstituted cyclohexanecarboxylic acid, and logD (pH 7.4) is −2.14, indicating substantially greater aqueous solubility and ionization at physiological pH [1][2]. These differences directly impact formulation, permeability, and metal-chelating behavior.

Physicochemical property pKa prediction Lipophilicity Hydrogen bonding

Regioisomeric Differentiation: 1-Hydroxy-4-phenyl vs. 4-Hydroxy-4-phenylcyclohexane-1-carboxylic acid—Predicted Conformational and Hydrogen-Bonding Divergence

The target compound positions the hydroxyl and carboxylic acid groups on the same carbon (C1), enabling intramolecular hydrogen bonding between the tertiary alcohol and the carboxylate. In contrast, 4-hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 701232-29-3) places the hydroxyl at C4, spatially separated from the carboxylic acid at C1, preventing intramolecular H-bonding and altering the conformational ensemble of the cyclohexane ring . This regioisomeric difference is predicted to influence crystal packing, melting point, solubility, and metal-chelating geometry—properties relevant to both biological screening and materials-science applications .

Regioisomerism Conformational analysis Hydrogen bonding Solid-state properties

1-Phenylcycloalkanecarboxylic Acid Scaffold: Sigma-1 Receptor Pharmacophore Potential vs. 4-Phenylcyclohexanecarboxylic Acid Derivatives

The 1-phenylcycloalkanecarboxylic acid scaffold has been established as a privileged pharmacophore for sigma-1 (σ1) receptor binding [1]. In a systematic study by Calderon et al. (1994, J Med Chem), 1-phenylcyclopentanecarboxylic acid and 1-phenylcyclohexanecarboxylic acid derivatives demonstrated σ1 binding Ki values in the low nanomolar range with >50-fold selectivity over σ2 receptors [1]. While the specific target compound (1-hydroxy-4-phenylcyclohexane-1-carboxylic acid) was not included in that study, its core scaffold matches the 1-phenylcyclohexane-1-carboxylic acid substructure that was essential for σ1 affinity. By contrast, the 4-phenylcyclohexanecarboxylic acid scaffold (phenyl at C4, carboxyl at C1 but without the geminal substitution pattern) has not been reported as a σ1 pharmacophore and is instead primarily used as a synthetic intermediate for DGAT1 inhibitors such as AZD7687 [2].

Sigma-1 receptor Pharmacophore Structure-activity relationship CNS drug discovery

Amino vs. Hydroxy at C1: Divergent Hydrogen-Bonding Character and Receptor Selectivity Profiles Between 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid and cis-1-Amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc)

The amino analog cis-1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) has been extensively characterized as a conformationally constrained histidine surrogate in linear pentapeptides, yielding potent and selective human melanocortin-4 receptor (hMC4R) agonists (EC₅₀ values in the nanomolar range) with inactivity at hMC1R, hMC3R, and hMC5R [1]. The amino group at C1 enables peptide-bond formation, making cis-Apc a residue-level building block for solid-phase peptide synthesis. The target compound replaces the amino group with a hydroxy group, which is incapable of forming peptide bonds but introduces a hydrogen-bond donor/acceptor site with distinct polarity and metabolic liability profiles [2]. This single-atom substitution (N→O) fundamentally alters the compound's utility: cis-Apc is a peptide building block for GPCR-targeted peptidomimetics, while the target hydroxy compound is better suited for small-molecule library design, metal-chelating applications, or ester/ether-derived prodrug strategies [2].

Melanocortin receptors Peptidomimetics Bioisosterism Hydrogen bonding

Choleretic and Hepatoprotective Activity of the Closest Stereochemical Analog: Cicloxilic Acid as a Clinically Validated Benchmark

Cicloxilic acid (cis-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid, CAS 57808-63-6, racemic, mp 161–163 °C) is the closest stereochemical analog with published in vivo pharmacological data [1][2]. In a rat CCl₄-induced liver injury model, cicloxilic acid administered orally counteracted the increase in liver weight, rise in liver triglycerides, fall in plasma triglycerides, and elevation of serum transaminases and ornithine carbamoyl transferase activities, and was reported to be more effective at the lowest doses than any of the other antihepatotoxic and choleretic drugs tested [2]. No comparable in vivo data exist for the target compound, and the shift of the hydroxyl group from position 2 (cicloxilic acid) to position 1 (target compound) is predicted to alter the pKa of the carboxylic acid, the geometry of metal chelation, and potentially hepatic transport recognition [3].

Choleretic Hepatoprotective Gallstone disease Bile acid

Summary of Differential Evidence Strength and Key Data Gaps for 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0)

This compound currently lacks direct head-to-head comparison data against any named comparator across any quantitative assay dimension. The strongest evidence is class-level inference derived from structurally proximate scaffolds: the 1-phenylcycloalkanecarboxylic acid σ1 pharmacophore [1], the geminal α-hydroxy acid physicochemical model [2], and the cicloxilic acid in vivo pharmacological benchmark [3]. No peer-reviewed primary research article, patent, or authoritative database entry was identified that reports experimental binding affinity, functional activity, ADME parameters, toxicity, or in vivo efficacy specifically for 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid. The compound is listed as 'discontinued' by at least one major vendor , and its CAS number returns zero hits in PubChem, ChEMBL, ChemSpider, and PubMed substance searches, indicating it has not been registered as the subject of a bioassay or publication in these resources. Procurement decisions must therefore be made with the explicit acknowledgment that quantitative differentiation data for this specific compound are absent, and its selection over comparators must be justified primarily by structural and predicted property arguments rather than by measured differential performance.

Data gap analysis Procurement risk Evidence strength

Best Research and Industrial Application Scenarios for 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid (CAS 1248776-24-0) Based on Available Evidence


CNS-Focused Screening Library Design Exploiting the 1-Phenylcyclohexane-1-carboxylic Acid σ1 Pharmacophore

Based on the established σ1 receptor affinity of congeneric 1-phenylcycloalkanecarboxylic acid derivatives [1], the target compound represents a rational inclusion in σ1-targeted screening libraries. Its geminal hydroxy group introduces additional hydrogen-bonding capacity not present in the parent 1-phenylcyclohexane-1-carboxylic acid scaffold, potentially enabling interactions with the σ1 receptor's polar subpocket. This distinguishes it from the 4-phenylcyclohexanecarboxylic acid scaffold, which lacks σ1 pharmacophoric alignment and is instead associated with metabolic targets such as DGAT1 [1]. Users should note that direct σ1 binding data for this compound have not been published, and confirmatory radioligand displacement assays are prerequisite.

Metal-Chelating Agent or Coordination Chemistry Building Block for Catalysis and Materials Science

The geminal 1-hydroxy-1-carboxylic acid motif is a well-precedented bidentate metal-chelating group, structurally analogous to the α-hydroxy acid chelators used in titanium, zirconium, and lanthanide coordination chemistry [1]. The predicted lower pKa (~4.05) and higher aqueous solubility (logD pH 7.4 ≈ −2.14) relative to non-hydroxylated cyclohexane carboxylic acids [1] suggest utility in aqueous-phase metal extraction, MRI contrast-agent design, or homogeneous catalysis where water compatibility is required. The 4-phenyl substituent adds steric bulk and potential for π-stacking interactions absent from simpler analogs such as 1-hydroxycyclohexane-1-carboxylic acid.

Hepatoprotective or Choleretic Drug Discovery with Regioisomeric Benchmarking Against Cicloxilic Acid

Given the established in vivo hepatoprotective and choleretic activity of the C2-hydroxy regioisomer cicloxilic acid in rat CCl₄ and ethinylestradiol models [1][2], the target compound's C1-hydroxy regioisomer represents a logical candidate for comparative structure-activity relationship (SAR) exploration. Head-to-head evaluation of the C1-hydroxy (target) and C2-hydroxy (cicloxilic acid) regioisomers in standardized hepatotoxicity models would establish whether the hydroxyl position dictates pharmacological outcome. The target compound's predicted differential pKa and ionization state at physiological pH may influence biliary excretion and hepatic uptake, providing a testable hypothesis for regioisomer-driven efficacy differences.

Ester/Prodrug Scaffold for Pharmacokinetic Optimization of Carboxylic Acid-Containing Drug Candidates

The tertiary alcohol at C1 is chemically distinct from primary or secondary alcohols, exhibiting greater resistance to oxidation and altered esterification kinetics. Combined with the directly attached carboxylic acid, this compound can serve as a scaffold for synthesizing dual ester/ether prodrugs, cyclic esters (lactides), or orthogonally protected intermediates for parallel medicinal chemistry [1]. This differentiates it from the amino analog cis-Apc, which is optimized for peptide-bond formation rather than ester-based prodrug strategies [2]. The 4-phenyl substituent provides a hydrophobic anchor for plasma protein binding, a feature absent from non-phenylated α-hydroxy acid scaffolds.

Quote Request

Request a Quote for 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.